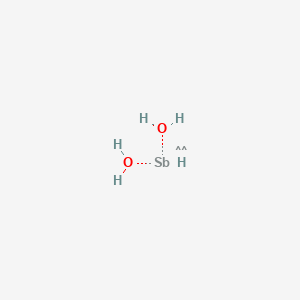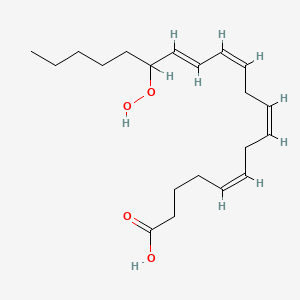
15-Hpete
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15-HPETE, also known as 15-hpaa, belongs to the class of organic compounds known as hydroperoxyeicosatetraenoic acids. These are eicosanoic acids with an attached hydroperoxyl group and four CC double bonds. Thus, 15-hpete is considered to be an eicosanoid lipid molecule. 15-HPETE is a very hydrophobic molecule, practically insoluble (in water), and relatively neutral. 15-HPETE has been primarily detected in urine. Within the cell, 15-hpete is primarily located in the membrane (predicted from logP) and cytoplasm.
15-HPETE is a HPETE that consists of (5Z,8Z,11Z,13E)-icosatetraenoic acid in which the hydroperoxy group is located at position 15. It has a role as a human xenobiotic metabolite. It is a conjugate acid of a 15-HPETE(1-).
Wissenschaftliche Forschungsanwendungen
1. Vascular and Cerebral Effects 15-HPETE has been studied for its impact on cerebral arterioles. In one study, it was found to induce arteriolar dilation and reduce responsiveness to vasoconstriction in cats. This effect was mediated by superoxide anion radical and hydrogen peroxide, or other radicals derived from them, highlighting 15-HPETE's role in cerebral vascular responses (Christman et al., 1984).
2. Cellular and Molecular Mechanisms In human leukocytes, 15-HPETE led to the formation of novel compounds with four conjugated double bonds, demonstrating its role in cellular biochemistry and potential implications in immune function (Serhan et al., 1984). Additionally, 15-HPETE's interaction with phospholipase A2β (iPLA2β) was found to be crucial in averting cell death by ferroptosis, a type of programmed cell death, suggesting its importance in cell survival mechanisms (Sun et al., 2020).
3. Immunological Implications 15-HPETE can induce suppressor cells from human peripheral blood T cells, impacting IgG and IgM production. This indicates its significant role in modulating immune responses (Gualde et al., 1985).
4. Role in Ophthalmology In patients with proliferative vitreoretinal diseases, 15-HPETE was detected in epiretinal membranes, suggesting its involvement in retinal disorders and potential as a therapeutic target (Augustin et al., 1997).
5. Impact on Vascular Endothelial Cells 15-HPETE affects the fibrinolytic factor release and antithrombin binding of vascular endothelial cells, indicating its importance in blood clotting and cardiovascular health (Soeda et al., 1997).
6. Analytical Techniques The quantification and analysis of 15-HPETE in biological systems have been advanced through methods like high-performance liquid chromatography, highlighting its importance in biochemical research (Terao et al., 1988).
Eigenschaften
CAS-Nummer |
67675-14-3 |
|---|---|
Produktname |
15-Hpete |
Molekularformel |
C20H32O4 |
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
(5Z,8Z,11Z,13E)-15-hydroperoxyicosa-5,8,11,13-tetraenoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-13-16-19(24-23)17-14-11-9-7-5-4-6-8-10-12-15-18-20(21)22/h4-5,8-11,14,17,19,23H,2-3,6-7,12-13,15-16,18H2,1H3,(H,21,22)/b5-4-,10-8-,11-9-,17-14+ |
InChI-Schlüssel |
BFWYTORDSFIVKP-USWFWKISSA-N |
Isomerische SMILES |
CCCCCC(/C=C/C=C\C/C=C\C/C=C\CCCC(=O)O)OO |
SMILES |
CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)OO |
Kanonische SMILES |
CCCCCC(C=CC=CCC=CCC=CCCCC(=O)O)OO |
Andere CAS-Nummern |
69371-38-6 67675-14-3 |
Synonyme |
14,15-epoxyarachidonic acid 15-HPAA 15-HPEA 15-HPETE 15-hydroperoxy-5,8,11,13-eicosatetraenoic acid 15-hydroperoxy-5,8,11,13-eicosatetraenoic acid, (E,Z,Z,Z)-isomer 15-hydroperoxy-5,8,11,13-eicosatetraenoic acid, (S)-(E,Z,Z,Z)-isomer 15-hydroperoxy-5,8,11,13-eicosatetraenoic acid, (Z,Z,Z,Z)-isomer 15-hydroperoxy-5,8,11,14-eicosatetraenoic acid 15-hydroperoxyarachidonic acid arachidonic acid 15-hydroperoxide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



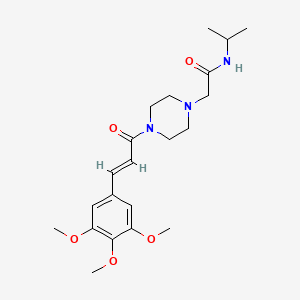
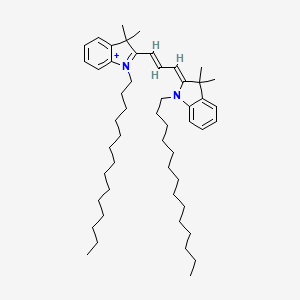
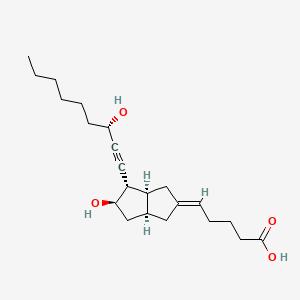
![(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-1,2,4-triol](/img/structure/B1240449.png)
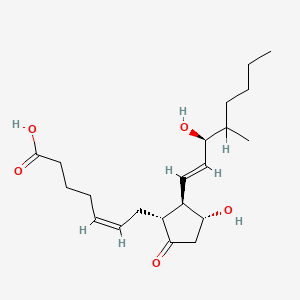
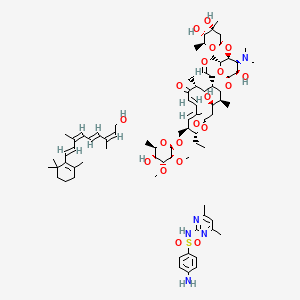
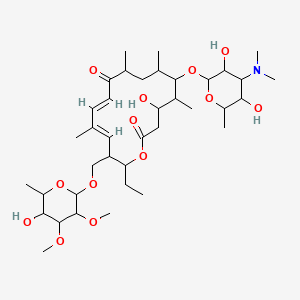

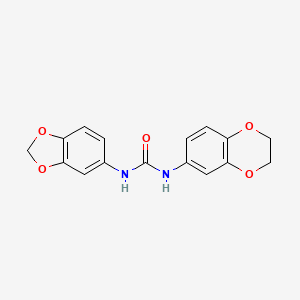
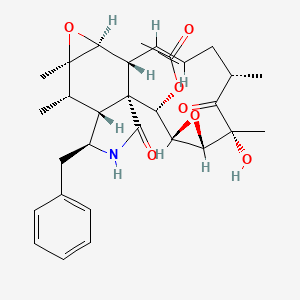
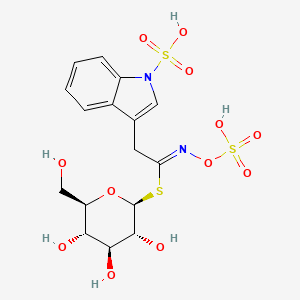
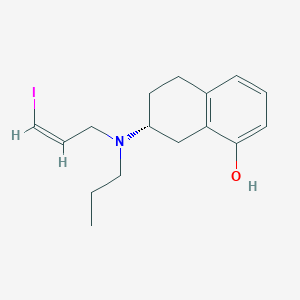
![7-[(1R,2R)-2-[(E,3S)-3-(1-butylcyclobutyl)-3-hydroxyprop-1-enyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B1240464.png)
